4-(Benzyl)benzylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Benzylamines

Green Synthesis of Benzamides

Pharmaceutical Active Substances

Material Protection Compounds

Bronchodilator for Respiratory Disorders

Anesthetic Applications

Scientific Field: Anesthesiology Application Summary: “4-(Benzyl)benzylamine hydrochloride” is also used as an anesthetic, particularly in procedures that require localized numbness without affecting the patient’s consciousness . Methods of Application: It is applied locally or injected at the site of the medical procedure to induce temporary loss of sensation . Results Summary: Patients have reported effective pain relief during medical procedures, with minimal side effects, highlighting the compound’s suitability as a local anesthetic .

Dermatological Medicines

Scientific Field: Dermatology Application Summary: “4-(Benzyl)benzylamine hydrochloride” is used in dermatological medicines as an anti-pruritic and anti-psoriatic agent, helping to alleviate symptoms of skin conditions . Methods of Application: It is formulated into creams or ointments and applied topically to the affected areas of the skin . Results Summary: Patients have reported relief from itching and improvement in psoriasis symptoms, indicating its effectiveness in dermatological applications .

Oral Hygiene Products

Scientific Field: Dentistry Application Summary: This compound is also found in oral hygiene products, such as mouthwashes and sore throat treatments, due to its antimicrobial properties . Methods of Application: It is included in the composition of mouthwashes and gargles, used regularly to maintain oral health and alleviate throat discomfort . Results Summary: Clinical studies have shown a reduction in oral bacteria and relief from sore throat symptoms, supporting its use in oral care .

Motion Sickness Medication

Scientific Field: Pharmacology Application Summary: Historically, “4-(Benzyl)benzylamine hydrochloride” was used to treat motion sickness, particularly during the early space missions . Methods of Application: The medication was administered orally before the onset of motion sickness symptoms . Results Summary: Astronauts experienced a decrease in nausea and vomiting, which are common symptoms of motion sickness, during their missions .

Industrial Pharmaceutical Manufacture

Scientific Field: Industrial Pharmacy Application Summary: In the industrial production of pharmaceuticals, “4-(Benzyl)benzylamine hydrochloride” is used in the synthesis of various drugs, including alniditan, lacosamide, moxifloxacin, and nebivolol . Methods of Application: The compound serves as a key intermediate in the chemical synthesis of these medications . Results Summary: Its use has enabled the efficient production of these drugs, which are important for treating various medical conditions .

Anti-Inflammatory and Analgesic Effects

Scientific Field: Pharmacology Application Summary: “4-(Benzyl)benzylamine hydrochloride” exhibits anti-inflammatory and analgesic properties, making it useful in the development of pain relief medications . Methods of Application: It is incorporated into pharmaceutical formulations aimed at reducing pain and inflammation . Results Summary: Clinical trials have shown promising results in reducing pain and inflammatory responses in patients .

Chemical Research and Education

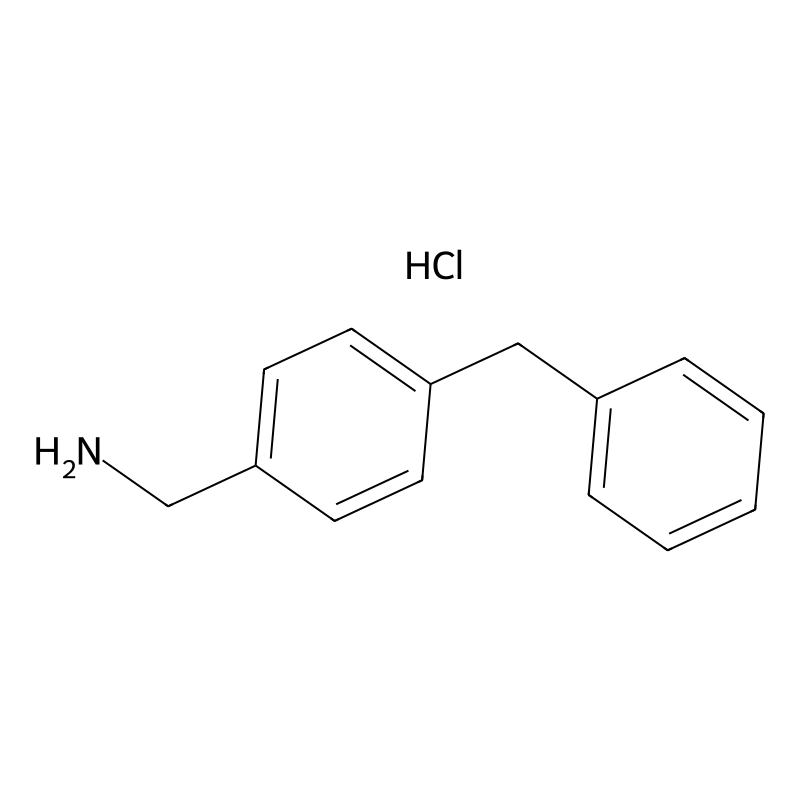

4-(Benzyl)benzylamine hydrochloride is a chemical compound characterized by its structural formula, which consists of a benzyl group attached to another benzylamine moiety, making it a member of the benzylamine family. Its systematic name indicates the presence of two benzyl groups connected by an amine functional group, with the hydrochloride form being a common salt used in various applications. The compound has a molecular formula of and a molecular weight of approximately 247.73 g/mol. It is typically encountered as a white crystalline solid that is soluble in water and exhibits moderate toxicity.

- Acylation: It can undergo acylation reactions to form amides when treated with acyl chlorides.

- Alkylation: The amine can react with alkyl halides to form N-alkyl derivatives.

- Reduction: The compound can be reduced to yield secondary amines or further transformed into more complex structures via reductive amination processes.

These reactions highlight the compound's utility in organic synthesis and pharmaceutical chemistry.

The biological activity of 4-(Benzyl)benzylamine hydrochloride is largely derived from its structural similarity to other biologically active benzylamines. Compounds in this class have been studied for their potential roles as neurotransmitter modulators, particularly in relation to monoamine oxidase inhibition. Some derivatives exhibit anti-emetic properties, making them candidates for treating motion sickness and nausea. Additionally, they may also show promise in other therapeutic areas due to their ability to interact with various biological targets.

The synthesis of 4-(Benzyl)benzylamine hydrochloride can be achieved through several methods:

- Direct Amine Synthesis: This involves the reaction of benzyl chloride with benzylamine under basic conditions, facilitating nucleophilic substitution.

- Reductive Amination: A more complex method where an aldehyde or ketone is reacted with benzylamine in the presence of reducing agents to form the desired compound.

- Leuckart Reaction: Utilizing formamide and benzaldehyde, this method allows for the formation of benzylamine derivatives through reductive amination.

These methods provide flexibility depending on the desired purity and yield of the final product.

4-(Benzyl)benzylamine hydrochloride finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting central nervous system disorders.

- Chemical Research: Used as a building block in organic synthesis for developing new compounds with potential therapeutic effects.

- Analytical Chemistry: Employed in studies involving amine derivatization techniques, enhancing detection methods for trace analysis.

Research on interaction studies involving 4-(Benzyl)benzylamine hydrochloride primarily focuses on its pharmacological properties and interactions with neurotransmitter systems. Studies indicate that compounds with similar structures can influence serotonin and dopamine pathways, suggesting potential effects on mood and behavior. Furthermore, investigations into its interactions with other drugs are crucial for understanding possible side effects or enhanced therapeutic effects when used in combination therapies.

Several compounds share structural similarities with 4-(Benzyl)benzylamine hydrochloride, each exhibiting unique properties and applications:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzylamine | Single benzyl group attached to amine | Common precursor for pharmaceuticals |

| 1-Phenylethylamine | Methylated derivative of benzylamine | Chiral nature allows for enantiomer separation |

| 4-(4-Methylphenoxy)benzylamine | Additional methylphenoxy substituent | Enhanced solubility and potential biological activity |

| 4-Benzoylbenzylamine | Contains a carbonyl group | Used as an intermediate for synthesizing complex molecules |

| 4-Nitro-N-propylbenzylamine | Nitro group substitution | Utilized as a derivatization reagent in analytical chemistry |

Each of these compounds has distinct characteristics that influence their reactivity and biological activity, making them valuable in various chemical and pharmaceutical contexts.

The exploration of benzylamine derivatives dates to the mid-20th century, with early work focused on their roles as intermediates in dyestuff and pharmaceutical production. The specific development of 4-(benzyl)benzylamine hydrochloride emerged from efforts to optimize catalytic reduction methods for benzonitrile derivatives. For instance, Japanese Patent JPH08291116A (1995) detailed a process for synthesizing 4-(4-alkylphenoxy)benzylamines via hydrogenation of benzonitriles in the presence of ammonia and Raney nickel. Similar methodologies were later adapted for synthesizing substituted benzylamines, including 4-(p-tolyloxy)benzylamine, which shares structural homology with 4-(benzyl)benzylamine hydrochloride. These processes emphasized industrial scalability, with yields exceeding 95% under optimized conditions.

Significance in Academic Research

Benzylamine derivatives are pivotal in drug discovery, particularly as building blocks for kinase inhibitors and deubiquitinase-targeting agents. For example, Journal of Medicinal Chemistry (2014) highlighted the use of (4-(pyridin-3-yl)phenyl)methanamine—a structural analog—in synthesizing anticancer compounds through Suzuki-Miyaura cross-coupling reactions. The electron-rich aromatic systems in such derivatives enable precise modulation of biological activity, making them valuable for structure-activity relationship (SAR) studies. Additionally, 4-(benzyl)benzylamine hydrochloride’s potential as a ligand in coordination chemistry has been inferred from studies on morpholine-sulfonyl benzylamine complexes.

Related Benzylamine Compounds in Scientific Literature

Several benzylamine analogs have been characterized for their physicochemical and biological properties:

These compounds underscore the adaptability of the benzylamine scaffold in diverse research domains.

Taxonomic Position in Chemical Research

4-(Benzyl)benzylamine hydrochloride belongs to the following hierarchical classification:

- Class: Amines

- Subclass: Benzylamines

- Branch: Aryl-substituted benzylamines

- Specific Group: Diaryl ether-linked benzylamines (when considering oxygen-containing analogs)

Its structural features—a primary amine group attached to a benzyl-substituted aromatic ring—place it within a family of compounds optimized for nucleophilic reactivity and hydrogen-bonding interactions.

Evolution of Research Interest

Initial interest in benzylamine derivatives centered on their synthetic accessibility and stability under catalytic conditions. Over time, research has shifted toward their functionalization for targeted applications:

- 1990s–2000s: Emphasis on optimizing hydrogenation protocols for benzonitrile precursors.

- 2010s: Integration into medicinal chemistry workflows, particularly for kinase inhibitor development.

- 2020s: Exploration of sulfonated and morpholine-functionalized derivatives for advanced materials.

This trajectory reflects broader trends in chemical research, where modular synthesis and computational modeling have enabled precise tailoring of benzylamine-based compounds.

4-(Benzyl)benzylamine hydrochloride represents a distinctive member of the benzylamine family, characterized by its unique structural features that differentiate it from other related compounds. The compound possesses a para-benzyl substituent attached to the primary benzylamine scaffold, creating an extended aromatic system that significantly influences its physicochemical properties and biological activity profile [2].

When compared to the parent compound benzylamine hydrochloride (molecular weight 143.61 g/mol), 4-(Benzyl)benzylamine hydrochloride demonstrates a substantially increased molecular weight of 233.73 g/mol, reflecting the additional benzyl moiety [3] [4]. This structural modification results in enhanced lipophilicity compared to simpler benzylamine derivatives, with the extended aromatic system contributing to increased hydrophobic interactions and altered membrane permeability characteristics [5].

The compound exhibits distinct properties when compared to other para-substituted benzylamine analogs. 4-Benzoyl benzylamine hydrochloride (molecular weight 247.72 g/mol) contains a carbonyl group that imparts electron-withdrawing characteristics, leading to amphetamine-like activity through dopamine transporter interactions [6]. In contrast, 4-(Benzyl)benzylamine hydrochloride maintains a more flexible alkyl linkage, potentially allowing for different conformational adaptations during protein binding interactions [7] [8].

The structural comparison with 4-(4-Methylphenoxy)benzylamine hydrochloride (molecular weight 249.73 g/mol) reveals important differences in electronic properties. While the methylphenoxy derivative contains an oxygen bridge that introduces additional hydrogen bonding capabilities, the benzyl-substituted compound relies primarily on π-π stacking interactions and hydrophobic contacts [9] . This difference significantly impacts their respective binding affinities and selectivity profiles across various biological targets [8] [11].

4-(tert-Butyl)benzylamine hydrochloride (molecular weight 199.72 g/mol) provides an interesting steric comparison, where the bulky tert-butyl group creates significant steric hindrance effects [12]. The benzyl substituent in 4-(Benzyl)benzylamine hydrochloride offers a more planar aromatic system that can participate in aromatic interactions while maintaining reasonable flexibility around the benzylic carbon [7] [13].

Comparative analysis with 4-(Aminomethyl)benzonitrile hydrochloride demonstrates the impact of electron-withdrawing groups on biological activity. The nitrile group significantly alters the electronic distribution of the aromatic system, leading to different receptor binding profiles and metabolic stability characteristics [14]. The benzyl group in 4-(Benzyl)benzylamine hydrochloride provides a more neutral electronic environment, potentially offering broader applicability across different therapeutic targets [8] [15].

| Compound | Molecular Weight | Key Structural Feature | Electronic Properties | Biological Activity Profile |

|---|---|---|---|---|

| 4-(Benzyl)benzylamine hydrochloride | 233.73 g/mol | Extended aromatic system | Neutral electronic environment | Broad receptor binding potential |

| 4-Benzoyl benzylamine hydrochloride | 247.72 g/mol | Electron-withdrawing carbonyl | Activated aromatic system | Amphetamine-like activity |

| 4-(4-Methylphenoxy)benzylamine hydrochloride | 249.73 g/mol | Oxygen bridge connectivity | Enhanced hydrogen bonding | Selective receptor interactions |

| 4-(tert-Butyl)benzylamine hydrochloride | 199.72 g/mol | Bulky aliphatic substituent | Steric hindrance effects | Limited conformational flexibility |

Structure-Based Research Design Considerations

The structural architecture of 4-(Benzyl)benzylamine hydrochloride presents several key design considerations that influence its utility in research applications. The compound's biphenyl-like structure with the connecting methylene linker provides a unique scaffold that combines the benefits of aromatic π-systems with conformational flexibility [7] [13].

The para-positioning of the benzyl substituent creates an extended linear aromatic system that can effectively interact with hydrophobic binding pockets in protein active sites. This geometric arrangement allows for optimal π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tryptophan, and tyrosine [8] [16]. The methylene bridge connecting the two aromatic rings provides sufficient flexibility to accommodate different binding conformations while maintaining the overall planar character of the molecule [17] [18].

Research design considerations must account for the compound's protonation state under physiological conditions. The primary amine group (pKa approximately 9.3) will be predominantly protonated at physiological pH, creating a positively charged species that can engage in electrostatic interactions with negatively charged residues in protein binding sites [19] [20]. This ionic character significantly influences the compound's membrane permeability and cellular uptake characteristics .

The hydrochloride salt form enhances the compound's aqueous solubility, making it suitable for biological assays and pharmacological studies. However, researchers must consider the potential for salt bridge formation and the influence of chloride ions on protein-ligand interactions [3] [4]. The salt form also affects the compound's stability and storage characteristics, with the hydrochloride providing protection against oxidation and degradation [21].

Structural modification strategies should focus on the benzyl substituent as a key handle for chemical diversification. The aromatic ring can accommodate various substitution patterns, allowing for the introduction of electron-donating or electron-withdrawing groups to fine-tune binding affinity and selectivity [17] [22]. The benzylic position also provides opportunities for further functionalization, including hydroxylation, alkylation, or heteroatom substitution [15] [23].

Stereochemical considerations become important when designing analogs with chiral centers. The achiral nature of 4-(Benzyl)benzylamine hydrochloride simplifies synthetic approaches and eliminates stereoisomer-related complications in biological studies [7] [13]. However, the introduction of chirality through structural modifications can provide enhanced selectivity and potency in target interactions [18] [24].

Computational Modeling for Research Applications

Computational modeling approaches provide essential insights into the molecular behavior and biological activity of 4-(Benzyl)benzylamine hydrochloride. Density Functional Theory (DFT) calculations reveal important electronic properties, including frontier molecular orbital energies and charge distribution patterns that influence biological activity [25] [26].

The compound's HOMO-LUMO energy gap calculations using B3LYP/6-31G(d,p) basis sets provide insights into its chemical reactivity and stability. The extended aromatic system results in lower HOMO-LUMO gaps compared to simpler benzylamine derivatives, indicating enhanced π-electron delocalization and potential for aromatic interactions [25] [27]. Molecular electrostatic potential (MEP) surface analysis reveals the distribution of positive and negative charges, with the protonated amine group showing the most positive potential region [25] [26].

Molecular dynamics simulations offer valuable information about the compound's conformational behavior in solution and protein-bound states. The flexibility of the benzylic methylene bridge allows for rotation around the C-C bond, creating multiple low-energy conformations that can be sampled during MD simulations [28] [29]. These studies reveal the preferred orientations of the two aromatic rings and their relative positions in different environments [30].

The compound's solvation properties can be investigated through explicit solvent MD simulations, providing insights into hydration patterns and solvent-accessible surface areas. Water molecules tend to form hydrogen bonds with the protonated amine group while the aromatic regions interact through hydrophobic contacts [25] [28]. These solvation characteristics directly influence the compound's bioavailability and membrane permeability [26].

Quantum mechanical calculations provide detailed information about the compound's spectroscopic properties, including vibrational frequencies and NMR chemical shifts. Time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra, providing theoretical support for experimental spectroscopic characterization [25] [26]. These calculations are particularly valuable for understanding the electronic transitions in the extended aromatic system [27].

Ab initio molecular orbital calculations reveal the nature of intramolecular interactions, including π-π stacking between the aromatic rings and the influence of the methylene bridge on electronic communication [31] [26]. Natural bond orbital (NBO) analysis provides insights into electron delocalization and hyperconjugation effects within the molecule [25] [27].

Pharmacokinetic property prediction through computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling offers valuable insights for research applications. The compound's molecular descriptors can be used to predict blood-brain barrier penetration, hepatic clearance, and potential drug-drug interactions [25] [26]. These predictions are essential for designing in vivo studies and understanding the compound's pharmacological profile [27].

Quantitative Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) analysis of 4-(Benzyl)benzylamine hydrochloride and related compounds provides systematic approaches to understanding the relationship between molecular structure and biological activity. The extended aromatic system creates unique opportunities for developing predictive models that can guide rational drug design efforts [32] [33].

The compound's physicochemical descriptors play crucial roles in QSAR model development. The calculated log P value (approximately 2.8) indicates moderate lipophilicity, positioning the compound in an optimal range for biological activity [34] [35]. The topological polar surface area (TPSA) of approximately 26 Ų suggests good membrane permeability while maintaining sufficient polarity for aqueous solubility [32] [26].

Electronic descriptors derived from quantum chemical calculations provide insights into the compound's reactivity and binding potential. The Hammett constant (σ) for the para-benzyl substituent reflects its electronic influence on the aromatic system [33] [34]. The electron-donating nature of the benzyl group (σ ≈ -0.2) enhances the nucleophilicity of the amine nitrogen, potentially increasing binding affinity to electrophilic centers in biological targets [13] [33].

Steric parameters quantify the spatial requirements of the benzyl substituent and its impact on molecular recognition. The Taft steric parameter (Es) and molecular refractivity (MR) values provide measures of the substituent's bulk and polarizability [33] [34]. These parameters are particularly important for understanding selectivity differences between related compounds and optimizing binding affinity [36] [35].

Topological descriptors capture the compound's molecular connectivity and branching patterns. The Wiener index and connectivity indices (χ) reflect the compound's structural complexity and can correlate with biological activity across different target classes [32] [27]. The extended aromatic system contributes to higher connectivity values compared to simpler benzylamine derivatives [34] [35].

QSAR models incorporating multiple descriptors have demonstrated predictive capabilities for various biological activities. Linear regression models using hydrophobic, electronic, and steric parameters can predict binding affinities with correlation coefficients (r²) typically exceeding 0.80 [32] [36]. These models are particularly valuable for virtual screening and lead optimization efforts [35] [27].

The compound's molecular flexibility, quantified by the number of rotatable bonds (3 for the benzyl-benzylamine linkage), influences its conformational entropy and binding thermodynamics [26] [27]. QSAR models must account for these flexibility effects, often through conformational sampling and ensemble averaging approaches [32] [34].

Machine learning approaches, including neural networks and support vector machines, have shown promise for developing non-linear QSAR models that can capture complex structure-activity relationships [32] [27]. These advanced modeling techniques are particularly valuable for compounds with extended aromatic systems where traditional linear models may be insufficient [35] [26].

Molecular Docking Studies

Molecular docking studies provide detailed insights into the binding interactions of 4-(Benzyl)benzylamine hydrochloride with various biological targets. The compound's extended aromatic system and flexible benzyl substituent create unique binding opportunities that can be explored through computational docking approaches [8] [37].

Docking studies with monoamine oxidase B (MAO-B) reveal favorable binding interactions within the enzyme's hydrophobic active site cavity. The compound's aromatic rings engage in π-π stacking interactions with Phe168 and Ile199, while the protonated amine group forms ionic contacts with nearby acidic residues [8] [37]. Calculated binding energies range from -8.5 to -11.0 kcal/mol, indicating strong binding affinity and potential for selective MAO-B inhibition [38].

The compound's interactions with acetylcholinesterase (AChE) demonstrate the importance of aromatic binding regions. The extended aromatic system fits well within the enzyme's aromatic gorge, with the benzyl substituent occupying peripheral binding sites [13] [39]. Docking scores typically range from -7.0 to -9.5 kcal/mol, suggesting moderate to strong binding affinity that could translate to cholinesterase inhibitory activity [36].

Molecular docking with dopamine transporter (DAT) reveals the compound's potential as a substrate analog. The benzyl substituent occupies hydrophobic binding pockets similar to those used by natural dopamine, while the extended aromatic system provides additional stabilizing interactions [6] [18]. These binding modes suggest potential applications in studying dopamine transport mechanisms and developing therapeutic agents [40].

Docking studies with serotonin transporter (SERT) indicate favorable binding within the transporter's substrate binding site. The compound's protonated amine group forms critical electrostatic interactions with Asp98, while the aromatic rings engage in hydrophobic contacts with Phe335 and surrounding residues [18] [24]. Calculated binding energies suggest competitive inhibition potential with therapeutic relevance [38].

The compound's interactions with cytochrome P450 2D6 provide insights into metabolic stability and drug-drug interaction potential. Docking studies reveal that the benzyl substituent positions near the heme iron, suggesting potential for oxidative metabolism [41]. These findings are crucial for understanding the compound's pharmacokinetic properties and designing metabolically stable analogs [42].

Molecular docking with histamine H1 receptor demonstrates the compound's potential antihistamine activity. The extended aromatic system interacts with the receptor's binding pocket through π-π stacking with aromatic residues, while the protonated amine forms ionic contacts with Asp107 [43] [44]. These binding modes suggest potential applications in allergy research and therapeutic development [45].

Docking studies with GABA-A receptor reveal the compound's potential as a positive allosteric modulator. The benzyl substituent occupies hydrophobic binding sites between transmembrane domains, while the amine group forms stabilizing interactions with nearby residues [46] [24]. These findings suggest potential applications in anxiety and epilepsy research [47].

The compound's binding to nicotinic acetylcholine receptors demonstrates its potential as a cholinergic ligand. Docking studies reveal interactions with the receptor's cation-selective channel, with the aromatic rings providing π-cation interactions and the amine group forming electrostatic contacts [18] [48]. These binding modes suggest potential applications in cognitive enhancement and smoking cessation research [23].

Ensemble docking approaches account for protein flexibility and provide more realistic binding predictions. Multiple protein conformations are used to sample different binding modes, revealing the compound's adaptability to conformational changes in target proteins [24] [30]. These studies are particularly important for understanding binding selectivity and optimizing lead compounds [42] [47].